2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, such as anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial and enzyme inhibitory effects .
Mode of Action
It’s known that the compound is synthesized using a multistep approach which starts by cyclization of thiosemicarbazide with a carboxylic acid to give 2-amino[1,3,4]thiadiazoles which are further treated with 2-haloketones to give imidazo[2,1-b][1,3,4]thiadiazoles .
Biochemical Pathways
It’s known that imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound is synthesized using a multistep approach which includes conventional heating in a schlenk tube as the reaction condition .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on cellular processes, such as cell signaling and metabolism. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of intermediates and end products. Additionally, this compound may interact with cofactors such as NADH and FADH2, influencing their availability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can also affect its activity, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. The localization of this compound can influence its activity and the nature of its interactions with other biomolecules .
Preparation Methods
The synthesis of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones. This reaction proceeds through a cyclization process, forming the imidazo[2,1-b][1,3,4]thiadiazole ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Comparison with Similar Compounds
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring system and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Compounds with different substituents on the imidazo[2,1-b][1,3,4]thiadiazole ring, which can lead to variations in biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c1-3-2-7-5-9(3)8-4(6)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLUUMBCPZZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724897 | |
Record name | 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230637-04-4 | |
Record name | 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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